molecular formula C18H18Cl3N3OS B11958135 4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide

4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11958135
M. Wt: 430.8 g/mol
InChI Key: SVCNWRZZXIJCSZ-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Cl3N3OS

Molecular Weight

430.8 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H18Cl3N3OS/c1-11-3-7-13(8-4-11)15(25)23-16(18(19,20)21)24-17(26)22-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26)

InChI Key

SVCNWRZZXIJCSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C

Origin of Product

United States

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